molecular formula C17H19ClN4O3S2 B2655809 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide CAS No. 1111409-08-5

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide

Cat. No.: B2655809
CAS No.: 1111409-08-5
M. Wt: 426.93
InChI Key: JBLRWNJVIUAZQK-UHFFFAOYSA-N
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Description

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[c]pyrimido[4,5-e][1,2]thiazine core, which is a fused heterocyclic system containing nitrogen, sulfur, and chlorine atoms. The presence of these heteroatoms contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials like 2-aminobenzenethiol and chloroacetyl chloride can be used to form the thiazine ring.

    Chlorination and methylation:

    Sulfonation: The sulfonyl group is introduced using reagents such as sulfur trioxide or chlorosulfonic acid.

    Thioether formation: The final step involves the reaction of the sulfonated intermediate with N,N-diethylacetamide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chlorine atom in the benzo[c]pyrimido[4,5-e][1,2]thiazine core can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its ability to interact with biological macromolecules, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties, are of significant interest. Research may focus on its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
  • 2-((9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio)-N-(5-fluoro)acetamide

Uniqueness

Compared to similar compounds, 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide is unique due to its specific substitution pattern and the presence of the diethylacetamide group. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S2/c1-4-22(5-2)15(23)10-26-17-19-9-14-16(20-17)12-8-11(18)6-7-13(12)21(3)27(14,24)25/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLRWNJVIUAZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=C2C(=N1)C3=C(C=CC(=C3)Cl)N(S2(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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